molecular formula C19H19N3O3 B2810157 N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide CAS No. 874127-36-3

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide

Cat. No.: B2810157
CAS No.: 874127-36-3
M. Wt: 337.379
InChI Key: ARFXCTNFXWBIOW-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide is a synthetic organic compound characterized by its unique structure, which includes an oxadiazole ring and a propoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

    Coupling with 4-Methylphenyl Group: The oxadiazole intermediate is then coupled with a 4-methylphenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Attachment of the Propoxybenzamide Moiety:

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming a carboxylic acid derivative.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Chemistry: The compound is utilized as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism by which N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.

    Pathways Involved: The compound can affect pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for anti-inflammatory and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide
  • N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide

Uniqueness

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide is unique due to its specific propoxy group, which can influence its solubility, bioavailability, and interaction with biological targets compared to its methoxy or ethoxy analogs. This uniqueness can lead to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-12-24-16-7-5-4-6-15(16)19(23)20-18-17(21-25-22-18)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFXCTNFXWBIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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